
4-Amino-2,2-dimethylcyclohexan-1-ol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The InChI code for “4-Amino-2,2-dimethylcyclohexan-1-ol;hydrochloride” is1S/C8H17NO.ClH/c1-8(2)5-6(9)3-4-7(8)10;/h6-7,10H,3-5,9H2,1-2H3;1H . This indicates that the compound has a cyclohexane ring with two methyl groups attached to one carbon, an amino group attached to another carbon, and a hydroxyl group attached to a third carbon . Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 179.69 . It is a powder at room temperature . More specific physical and chemical properties are not available in the sources I found.Applications De Recherche Scientifique
Synthetic Chemistry Applications
Research in synthetic chemistry has explored the use of structurally related compounds to "4-Amino-2,2-dimethylcyclohexan-1-ol hydrochloride" for the synthesis of novel compounds with potential biological activity. For instance, derivatives of cyclohexanol have been synthesized for their antimicrobial properties against a range of Gram-positive and Gram-negative bacteria, as well as fungi. These compounds showed significant activity, with some displaying higher effectiveness than reference drugs, highlighting their potential in developing new antimicrobial agents (Ghorab et al., 2017). Additionally, cyclohexanol derivatives have been involved in green chemistry applications, such as the solvent-free incorporation of amino acids in peptide synthesis, indicating their role in environmentally friendly chemical processes (Al Musaimi et al., 2018).
Molecular Modeling and Structural Analysis
Molecular modeling and X-ray crystallography studies have utilized cyclohexanol derivatives to understand their conformation and binding interactions within various environments. These studies provide insights into the structural preferences of these compounds and their potential interactions with biological targets. For example, the conformational analysis of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives revealed specific hydrogen-bonding motifs, which are crucial for designing compounds with desired biological activities (Nitek et al., 2020).
Antimicrobial and Biological Activity
Several studies have focused on the antimicrobial and biological activity of cyclohexanol derivatives, including those structurally related to "4-Amino-2,2-dimethylcyclohexan-1-ol hydrochloride." These compounds have been evaluated for their efficacy against various microbial strains and have shown promising results, suggesting their potential as leads for the development of new therapeutic agents. For instance, research on the synthesis and antimicrobial activity of hydroxy lactones with the gem-dimethylcyclohexane system demonstrated their effectiveness in inhibiting the growth of certain microorganisms, providing a basis for further exploration of these compounds in drug development (Grabarczyk et al., 2015).
Propriétés
IUPAC Name |
4-amino-2,2-dimethylcyclohexan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-8(2)5-6(9)3-4-7(8)10;/h6-7,10H,3-5,9H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHJPLTYZFAHIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCC1O)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![14-Oxo-6,10,13-triaza-dispiro[4.1.5.2]tetradecane-10-carboxylic acid tert-butyl ester](/img/structure/B2875445.png)

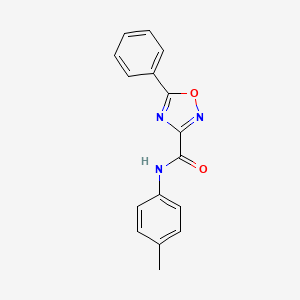
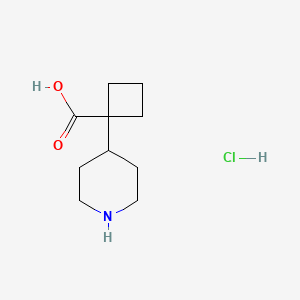
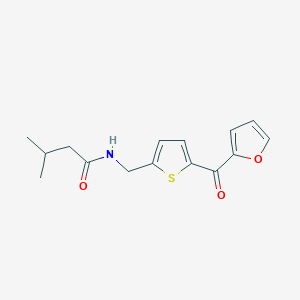
![ethyl 1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2875455.png)
![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 2-[(furan-2-yl)formamido]propanoate](/img/structure/B2875456.png)
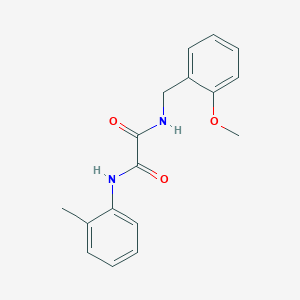

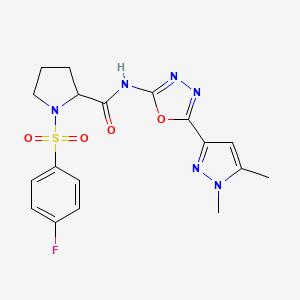

![2-Chloro-N-[[3-(2-methoxynaphthalen-1-yl)-1,2-oxazol-5-yl]methyl]propanamide](/img/structure/B2875462.png)
